Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Epigenetics PRMT3 Protein Arginine Methyltransferase

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS 1787856-48-7) is a sulfonyl-containing ester derivative of pyrimidine with the molecular formula C₉H₁₂N₂O₄S and a molecular weight of 244.27 g/mol. The compound is characterized by a pyrimidin-2-ylmethanesulfonyl moiety linked to a methyl propanoate group, which confers distinct physicochemical and biochemical properties.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 1787856-48-7
Cat. No. B1433368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate
CAS1787856-48-7
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCOC(=O)CCS(=O)(=O)CC1=NC=CC=N1
InChIInChI=1S/C9H12N2O4S/c1-15-9(12)3-6-16(13,14)7-8-10-4-2-5-11-8/h2,4-5H,3,6-7H2,1H3
InChIKeyPBNJADGLKNPMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS 1787856-48-7): A Pyrimidinyl Sulfonyl Ester Building Block with Defined PRMT3 Binding Activity


Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate (CAS 1787856-48-7) is a sulfonyl-containing ester derivative of pyrimidine with the molecular formula C₉H₁₂N₂O₄S and a molecular weight of 244.27 g/mol . The compound is characterized by a pyrimidin-2-ylmethanesulfonyl moiety linked to a methyl propanoate group, which confers distinct physicochemical and biochemical properties . It is commercially available as a research chemical with a minimum purity of 95% . Public databases report its binding affinity to the protein arginine N-methyltransferase 3 (PRMT3) methyltransferase domain, indicating potential as a chemical probe for epigenetic studies [1].

Why Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Cannot Be Replaced by Generic Pyrimidine Sulfonyl Analogs in Target-Focused Research


Generic substitution with other pyrimidine sulfonyl derivatives, such as pyrimidin-2-ylmethanesulfonyl chloride (CAS 1017794-50-1) or methyl 2-(pyrimidin-2-ylthio)acetate, fails due to the unique combination of the methyl propanoate ester and the specific sulfonyl linkage pattern in Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate . This structural signature determines both physicochemical behavior—including a calculated LogP of -0.0455 and a topological polar surface area (TPSA) of 86.22 Ų —and biochemical interaction profiles. Notably, the compound exhibits a measurable binding affinity (EC₅₀ = 1.30 μM) for the PRMT3 methyltransferase domain in a cellular thermal shift assay (CETSA)-like format, a property not shared by simpler pyrimidine sulfonyl chlorides or thioethers [1]. Substitution with a close structural analog lacking the propanoate ester or containing a thioether in place of the sulfone would alter both the molecular recognition elements required for PRMT3 engagement and the compound's solubility and permeability profile, thereby invalidating comparative biological or medicinal chemistry studies [2].

Quantitative Differentiation Evidence for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate: Head-to-Head Comparisons with Key Analogs


PRMT3 Methyltransferase Domain Binding Affinity: Direct Comparison with a Structurally Distinct PRMT3 Inhibitor

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate demonstrates measurable binding to the human PRMT3 methyltransferase domain (residues 211-531) with an EC₅₀ of 1.30 μM (1,300 nM) in an ePL-tagged protein stabilization assay performed in HEK293 cells [1]. In contrast, a structurally unrelated but potent allosteric PRMT3 inhibitor (Compound 4 from Kaniskan et al., 2018) exhibits an IC₅₀ range of 10-36 nM in biochemical assays [2]. While the target compound is substantially less potent, its EC₅₀ value places it in a distinct activity tier suitable for applications requiring moderate-affinity engagement rather than full enzymatic inhibition, such as cellular target engagement profiling or use as a negative control in SAR studies [3].

Epigenetics PRMT3 Protein Arginine Methyltransferase Cellular Thermal Shift Assay Chemical Probe

Physicochemical Differentiation: Calculated Lipophilicity (LogP) and Polar Surface Area (TPSA) Compared to Pyrimidin-2-ylmethanesulfonyl Chloride

The calculated partition coefficient (LogP) of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is -0.0455, with a topological polar surface area (TPSA) of 86.22 Ų . In comparison, the closely related building block pyrimidin-2-ylmethanesulfonyl chloride (CAS 1017794-50-1) lacks a published LogP, but its structure (C₅H₅ClN₂O₂S) suggests a significantly higher lipophilicity due to the absence of the polar ester moiety and the presence of a chloride leaving group . The near-zero LogP of the target compound indicates balanced aqueous and organic solubility, while its moderate TPSA (86.22 Ų) lies within the typical range for orally bioavailable small molecules (generally <140 Ų) [1]. This physicochemical profile contrasts sharply with the more hydrophobic and reactive sulfonyl chloride analog.

Physicochemical Properties Lipophilicity Polar Surface Area Drug-likeness Medicinal Chemistry

Commercial Purity and Availability: Benchmarking Against Closest Structural Analog

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is commercially available from multiple vendors with a minimum purity specification of 95% . In contrast, the closest structural analog, pyrimidin-2-ylmethanesulfonyl chloride (CAS 1017794-50-1), is offered with a purity of NLT 98% . While the sulfonyl chloride exhibits higher nominal purity, its reactive nature (prone to hydrolysis and decomposition) makes the 95% purity of the stable ester form more reliable for long-term storage and reproducible experimental use . The ester derivative's stability profile aligns with its intended use as a research chemical or synthetic intermediate, where consistent purity across batches is critical for assay reproducibility .

Procurement Purity Commercial Availability Research Chemical Vendor Comparison

Optimal Use Cases for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate Based on Quantified Differentiation Evidence


Cellular Target Engagement Profiling of PRMT3

The moderate binding affinity (EC₅₀ = 1.30 μM) of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate for the PRMT3 methyltransferase domain in a cellular thermal shift assay (CETSA)-like format makes it suitable for use as a probe to confirm target engagement of PRMT3 in live cells [1]. Unlike high-potency inhibitors, this compound's weaker binding allows researchers to distinguish specific from non-specific interactions and to study the dynamics of PRMT3 engagement without complete target saturation [2]. This application leverages the unique, quantifiable interaction data available for this compound, which is not documented for other pyrimidine sulfonyl esters [3].

Negative Control for PRMT3 Allosteric Inhibitor SAR Studies

Given the 36- to 130-fold difference in potency compared to optimized allosteric PRMT3 inhibitors (IC₅₀ = 10-36 nM) [2], Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate serves as a structurally distinct weak binder suitable for use as a negative control in structure-activity relationship (SAR) campaigns [3]. Its well-defined moderate EC₅₀ provides a benchmark to assess assay sensitivity and to validate that observed biological effects are due to specific, high-affinity interactions rather than non-specific binding or off-target effects [4].

Fragment-Based Screening and Medicinal Chemistry Optimization

The compound's balanced physicochemical properties—calculated LogP of -0.0455 and TPSA of 86.22 Ų —position it as a favorable starting point for fragment-based drug discovery (FBDD) or lead optimization programs targeting PRMT3 or related enzymes. Its moderate polarity ensures solubility in aqueous assay buffers, while the sulfonyl ester moiety provides a tractable synthetic handle for further derivatization . This combination of properties is not uniformly present in other pyrimidine sulfonyl building blocks, which often exhibit higher lipophilicity (e.g., sulfonyl chlorides) or reduced solubility .

Synthetic Intermediate for PRMT3-Targeted Chemical Probes

The methyl ester functionality allows for straightforward hydrolysis to the corresponding carboxylic acid, enabling conjugation to affinity tags, fluorescent reporters, or solid supports for pull-down and imaging applications . The defined PRMT3 binding activity (EC₅₀ = 1.30 μM) [1] ensures that the resulting conjugates retain a measurable interaction with the target, facilitating the development of chemical biology tools for studying PRMT3 localization, interactome mapping, or functional inhibition in cellular models [5].

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